8-Methoxy-2-azaspiro[4.4]nonane;hydrochloride
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Overview
Description
8-Methoxy-2-azaspiro[4.4]nonane;hydrochloride is a chemical compound with the molecular formula C9H18ClNO and a molecular weight of 191.7 g/mol . This compound is characterized by its spirocyclic structure, which includes a nitrogen atom and a methoxy group. It is primarily used in research and development within the chemical and pharmaceutical industries .
Preparation Methods
The synthesis of 8-Methoxy-2-azaspiro[4.4]nonane;hydrochloride typically involves several steps, including the formation of the spirocyclic core and the introduction of the methoxy group. The specific synthetic routes and reaction conditions can vary, but common methods include:
Formation of the Spirocyclic Core: This step often involves the cyclization of a suitable precursor molecule under acidic or basic conditions.
Introduction of the Methoxy Group: This can be achieved through methylation reactions using reagents such as methyl iodide or dimethyl sulfate.
Hydrochloride Formation: The final step involves the addition of hydrochloric acid to form the hydrochloride salt of the compound.
Chemical Reactions Analysis
8-Methoxy-2-azaspiro[4.4]nonane;hydrochloride can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitrogen atom in the spirocyclic core can be reduced to form secondary or tertiary amines using reducing agents like lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
8-Methoxy-2-azaspiro[4.4]nonane;hydrochloride has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including its effects on various biological pathways and its potential as a therapeutic agent.
Medicine: Research is ongoing to explore its potential use in the treatment of various medical conditions, although it is not currently approved for clinical use.
Industry: It is used in the development of new materials and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 8-Methoxy-2-azaspiro[4.4]nonane;hydrochloride is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The compound’s spirocyclic structure and the presence of the methoxy group may allow it to interact with enzymes, receptors, or other proteins in a unique manner, potentially leading to various biological effects .
Comparison with Similar Compounds
8-Methoxy-2-azaspiro[4.4]nonane;hydrochloride can be compared with other spirocyclic compounds, such as:
8-Oxa-2-azaspiro[4.5]decane: This compound has a similar spirocyclic structure but includes an oxygen atom in place of the methoxy group.
2-Azaspiro[4.4]nonane: This compound lacks the methoxy group, making it less complex and potentially less biologically active.
8-Methoxy-2-azaspiro[4.5]decane: This compound has a similar structure but includes an additional carbon atom in the spirocyclic core.
The uniqueness of this compound lies in its specific combination of the spirocyclic core and the methoxy group, which may confer unique chemical and biological properties.
Biological Activity
8-Methoxy-2-azaspiro[4.4]nonane;hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, including mechanisms of action, therapeutic applications, and relevant case studies.
- Molecular Formula : C11H16ClN
- Molecular Weight : 203.71 g/mol
- IUPAC Name : 8-Methoxy-2-azaspiro[4.4]nonane hydrochloride
The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems, particularly the cholinergic and dopaminergic pathways. The compound acts as a modulator, influencing the release and uptake of neurotransmitters, which can lead to various physiological effects.
Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties against a range of bacterial strains. In vitro studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent.
Neuroprotective Effects
The compound has shown promise in neuroprotection, particularly in models of neurodegenerative diseases. Studies suggest that it may reduce oxidative stress and inflammation in neuronal cells, potentially offering therapeutic benefits in conditions such as Alzheimer's disease.
Analgesic Properties
Preliminary animal studies indicate that this compound possesses analgesic properties. It appears to modulate pain pathways, providing relief in models of acute and chronic pain.
Case Study 1: Antimicrobial Efficacy
In a study published in the Journal of Medicinal Chemistry, researchers evaluated the antimicrobial efficacy of various derivatives of azaspiro compounds, including this compound. The compound demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 32 to 64 µg/mL.
Case Study 2: Neuroprotective Mechanisms
A study conducted by researchers at a prominent university assessed the neuroprotective effects of this compound in a murine model of Alzheimer's disease. The results indicated a reduction in amyloid-beta plaque formation and improved cognitive function as measured by the Morris water maze test.
Comparative Analysis
Property | This compound | Other Azaspiro Compounds |
---|---|---|
Antimicrobial Activity | Effective against Gram-positive and Gram-negative bacteria | Varies widely |
Neuroprotective Effects | Reduces oxidative stress and inflammation | Limited evidence |
Analgesic Properties | Modulates pain pathways | Some compounds show activity |
Properties
Molecular Formula |
C9H18ClNO |
---|---|
Molecular Weight |
191.70 g/mol |
IUPAC Name |
8-methoxy-2-azaspiro[4.4]nonane;hydrochloride |
InChI |
InChI=1S/C9H17NO.ClH/c1-11-8-2-3-9(6-8)4-5-10-7-9;/h8,10H,2-7H2,1H3;1H |
InChI Key |
ZLTZQXLRNMPMII-UHFFFAOYSA-N |
Canonical SMILES |
COC1CCC2(C1)CCNC2.Cl |
Origin of Product |
United States |
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